Cas no 31539-90-9 (1-Iodo-2-isopropyl-4-methoxybenzene)
1-Iodo-2-isopropyl-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Iodo-2-isopropyl-4-methoxybenzene
- 3-Isopropyl-4-iodanisol
- AK103164
- ANW-65052
- CTK8C0665
- KB-219057
-
- MDL: MFCD11101056
- Inchi: 1S/C10H13IO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3
- InChI Key: CNFNTEUMUHIRHH-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=C1C(C)C)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
1-Iodo-2-isopropyl-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089490-1g |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | 95% | 1g |
$400.00 | 2023-09-02 | |
| TRC | I738023-10mg |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I738023-50mg |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | I738023-100mg |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Parkway Scientific | YB-203-1g |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | > 95% | 1g |
$395 | 2023-09-21 | |
| Parkway Scientific | YB-203-3g |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | > 95% | 3g |
$950 | 2023-09-21 | |
| Parkway Scientific | YB-203-1g |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | > 95% | 1g |
$395 | 2023-04-12 | |
| Parkway Scientific | YB-203-3g |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | > 95% | 3g |
$950 | 2023-04-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733078-1g |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | 98% | 1g |
¥2494.00 | 2024-08-02 | |
| Crysdot LLC | CD12084530-1g |
1-Iodo-2-isopropyl-4-methoxybenzene |
31539-90-9 | 95+% | 1g |
$353 | 2024-07-24 |
1-Iodo-2-isopropyl-4-methoxybenzene Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-Iodo-2-isopropyl-4-methoxybenzene
Research Brief on 1-Iodo-2-isopropyl-4-methoxybenzene (CAS: 31539-90-9) in Chemical and Biomedical Applications
1-Iodo-2-isopropyl-4-methoxybenzene (CAS: 31539-90-9) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical synthesis and biomedical research. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and oncological pathways.
In the context of chemical synthesis, 1-Iodo-2-isopropyl-4-methoxybenzene is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for constructing complex molecular architectures. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy as a substrate in palladium-catalyzed reactions, yielding high-purity products with excellent regioselectivity. The study emphasized the compound's stability under diverse reaction conditions, making it a reliable choice for industrial-scale applications.
From a biomedical perspective, recent research has explored the compound's role as a precursor in the synthesis of bioactive molecules. A groundbreaking 2024 paper in Bioorganic & Medicinal Chemistry reported the development of a new class of anti-inflammatory agents derived from 1-Iodo-2-isopropyl-4-methoxybenzene. These agents exhibited potent inhibition of cyclooxygenase-2 (COX-2), with minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study also highlighted the compound's favorable pharmacokinetic properties, including enhanced bioavailability and metabolic stability.
Another area of interest is the compound's potential in oncology. Preliminary findings from a 2023 study in the European Journal of Medicinal Chemistry suggested that derivatives of 1-Iodo-2-isopropyl-4-methoxybenzene could selectively target cancer cells by modulating specific signaling pathways, such as the PI3K/Akt/mTOR axis. These findings open new avenues for the design of targeted cancer therapies, although further in vivo studies are warranted to validate these observations.
In summary, 1-Iodo-2-isopropyl-4-methoxybenzene (CAS: 31539-90-9) continues to be a valuable asset in both chemical and biomedical research. Its applications span from synthetic chemistry to drug discovery, with recent studies underscoring its potential in addressing unmet medical needs. Future research should focus on optimizing its derivatives for clinical translation and exploring its mechanisms of action in greater detail.
31539-90-9 (1-Iodo-2-isopropyl-4-methoxybenzene) Related Products
- 1017608-20-6(4-Iodo-3-isopropylphenol)
- 98995-69-8(2-Ethyl-1-iodo-4-methoxybenzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)